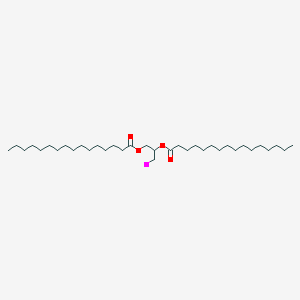
4,5-Dioctyloxy-1,2-benzenedicarbonitrile
Overview
Description
4,5-Dioctyloxy-1,2-benzenedicarbonitrile, also known as 4,5-Dioctyloxyphthalonitrile, is a synthetic organic molecule with the chemical formula C24H36N2O2 . It is used in the preparation of new unsymmetrically substituted DB24C8-phthalocyanines .
Synthesis Analysis
The synthesis of 4,5-Dioctyloxy-1,2-benzenedicarbonitrile involves the reaction of 4,5-dihydroxyisophthalic acid with octyl bromide in the presence of a suitable catalyst. Another synthesis method involves the reaction of Copper (I) Cyanide and 1 2-DIBROMO-4 5-BIS (OCTYLOXY)BENZENE .Molecular Structure Analysis
The molecular structure of 4,5-Dioctyloxy-1,2-benzenedicarbonitrile is represented by the formula [CH3(CH2)7O]2C6H2(CN)2 . The molecule has a molecular weight of 384.55 .Chemical Reactions Analysis
4,5-Dioctyloxy-1,2-benzenedicarbonitrile may be used for the preparation of new unsymmetrically substituted DB24C8-phthalocyanines . It may also be used for the synthesis of tetrathiafluvalene (TTF)-annulated symmetrical and unsymmetrical phthalocyanines .Physical And Chemical Properties Analysis
4,5-Dioctyloxy-1,2-benzenedicarbonitrile is a solid with a melting point of 106-108 °C (lit.) . It has a molecular weight of 384.6 g/mol . The molecule has a topological polar surface area of 66 Ų and a complexity of 432 .Scientific Research Applications
Polymeric Bound Porphyrins and Precursors :
- The synthesis of monosubstituted phthalocyanine is described where compounds similar to 4,5-Dioctyloxy-1,2-benzenedicarbonitrile are polymer bound to chloromethylated macroreticular polystyrene. These compounds are used to create covalently bound polymeric phthalocyanine, highlighting their application in developing polymeric structures with specific light-absorbing properties useful in fields like catalysis, photodynamic therapy, or sensors (Wöhrle & Krawczyk, 1986).
Donor-Acceptor Copolymers for Solar Cells :
- Research on benzo[1,2-b:4,5-b′]difuran-based donor-acceptor conjugated polymers, which are structurally similar to 4,5-Dioctyloxy-1,2-benzenedicarbonitrile, focuses on their use in solar cells. These materials are synthesized using polymerization reactions and have excellent solubility, film-forming properties, and are promising for photovoltaic applications due to their ability to absorb light and convert it into electricity (Liu et al., 2012).
Microbial Degradation of Benzonitrile Herbicides :
- While not directly related to 4,5-Dioctyloxy-1,2-benzenedicarbonitrile, understanding the microbial degradation of structurally related benzonitrile herbicides provides insights into environmental fate and breakdown. This is crucial for designing compounds with reduced environmental persistence and better safety profiles (Holtze et al., 2008).
Safety And Hazards
properties
IUPAC Name |
4,5-dioctoxybenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O2/c1-3-5-7-9-11-13-15-27-23-17-21(19-25)22(20-26)18-24(23)28-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVVHLRGCJLWCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C(=C1)C#N)C#N)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401628 | |
| Record name | 4,5-Dioctyloxy-1,2-benzenedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dioctyloxy-1,2-benzenedicarbonitrile | |
CAS RN |
118132-11-9 | |
| Record name | 4,5-Dioctyloxy-1,2-benzenedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dioctyloxy-1,2-benzenedicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B55010.png)